Specific Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in the dehydrogenative coupling of amines and alcohols. This reaction forms amide linkages, which are common in many organic compounds, including proteins.
Results or Outcomes: The result of this reaction is the formation of an amide bond, which is a key structural component in many organic compounds. This method is considered greener and more environmentally friendly compared to traditional methods of amide bond formation .
Specific Scientific Field: This application is in the field of Medicinal Chemistry and Oncology.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the treatment of lung adenocarcinoma. It is delivered via polymeric micelle-mediated delivery .
Methods of Application: The compound is incorporated into polymeric micelles, which are then used to deliver the compound to the site of the tumor. The exact parameters of the treatment, such as dosage and frequency, would depend on the specifics of the patient’s condition .
Results or Outcomes: While the exact outcomes can vary depending on the specifics of the patient’s condition, the goal of this treatment is to reduce the size of the tumor and improve the patient’s quality of life .
Specific Scientific Field: This application is in the field of Bioorganic Chemistry.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in solution phase peptide synthesis .
Results or Outcomes: The result of this reaction is the formation of peptide bonds, which are key structural components in proteins .
Specific Scientific Field: This application is in the field of Organic Synthesis.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of alkynes .
Results or Outcomes: The result of this reaction is the formation of alkyne bonds, which are key structural components in many organic compounds .
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of enediynes .
Results or Outcomes: The result of this reaction is the formation of enediyne bonds, which are key structural components in many organic compounds .
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in ‘click chemistry’ tools and building blocks .
Results or Outcomes: The result of this reaction is the formation of ‘click chemistry’ tools and building blocks, which are key structural components in many bioorganic compounds .
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a coordination compound of ruthenium, characterized by its unique structure and properties. The compound has the molecular formula and is commonly represented as , where COD stands for 1,5-cyclooctadiene. This compound appears as an orange to brown solid and is primarily utilized in research settings due to its catalytic properties and potential applications in organic synthesis and materials science .
Ru(COD)Cl₂ itself doesn't possess a specific mechanism of action as it's a precursor complex. However, the ruthenium complexes derived from Ru(COD)Cl₂ through ligand substitution play crucial roles in various catalytic mechanisms. For instance, ruthenium-based metathesis catalysts, generated from Ru(COD)Cl₂, are known to activate and manipulate carbon-carbon double bonds through a well-defined catalytic cycle involving metal-carbene intermediates [].
Dichloro(1,5-cyclooctadiene)ruthenium(II) can be synthesized through several methods:
Dichloro(1,5-cyclooctadiene)ruthenium(II) has several applications:
Interaction studies involving dichloro(1,5-cyclooctadiene)ruthenium(II) focus on its coordination behavior with various ligands and substrates. These interactions are crucial for understanding its catalytic efficiency and selectivity in chemical transformations. Studies have shown that the electronic properties of the ruthenium center can significantly influence its reactivity with different organic molecules .
Dichloro(1,5-cyclooctadiene)ruthenium(II) shares similarities with various other metal complexes. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dichloro(bipyridine)ruthenium(II) | Exhibits different ligand interactions | |
Dichloro(phenanthroline)ruthenium(II) | Known for enhanced photophysical properties | |
Tris(1,3-dimethylimidazol-2-ylidene)ruthenium | Features a different ligand framework |
Uniqueness: The unique aspect of dichloro(1,5-cyclooctadiene)ruthenium(II) lies in its ability to stabilize certain reaction intermediates due to the cyclic diene ligand's flexibility and sterics, making it particularly effective for specific catalytic applications compared to other ruthenium complexes .
Irritant